
Des-Methoxy Esomeprazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des-Methoxy Esomeprazole is a derivative of Esomeprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome. Esomeprazole works by inhibiting the H+/K±ATPase enzyme in the gastric parietal cells, thereby reducing gastric acid secretion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Des-Methoxy Esomeprazole involves the removal of the methoxy group from Esomeprazole. One common method is the asymmetric oxidation of prochiral sulfides using oxaziridinium salts. This method provides high enantioselectivity and yields the desired product with excellent purity .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes as Esomeprazole but includes additional steps to remove the methoxy group. The process involves the use of specific reagents and conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Des-Methoxy Esomeprazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Oxaziridinium salts are commonly used for asymmetric oxidation.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Des-Methoxy Esomeprazole has several scientific research applications:
Chemistry: It is used as a reference compound in the study of proton pump inhibitors and their derivatives.
Biology: The compound is studied for its effects on gastric acid secretion and its potential use in treating acid-related disorders.
Medicine: Research focuses on its efficacy and safety profile compared to other proton pump inhibitors.
Industry: It is used in the development of new pharmaceuticals and as a quality control reference.
Mecanismo De Acción
Des-Methoxy Esomeprazole exerts its effects by inhibiting the H+/K±ATPase enzyme in the gastric parietal cells. This inhibition prevents the final step in gastric acid production, leading to reduced gastric acidity. The compound binds covalently to the sulfhydryl groups of cysteines on the enzyme, resulting in irreversible inhibition .
Comparación Con Compuestos Similares
Esomeprazole: The parent compound, which includes a methoxy group.
Omeprazole: A racemic mixture of the S- and R-enantiomers.
Dexlansoprazole: Another proton pump inhibitor with a similar mechanism of action
Uniqueness: Des-Methoxy Esomeprazole is unique due to the absence of the methoxy group, which may influence its pharmacokinetic and pharmacodynamic properties. This structural difference can affect its efficacy, safety profile, and interaction with other compounds .
Propiedades
Fórmula molecular |
C15H15N3OS |
|---|---|
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H15N3OS/c1-10-7-11(2)14(16-8-10)9-20(19)15-17-12-5-3-4-6-13(12)18-15/h3-8H,9H2,1-2H3,(H,17,18) |
Clave InChI |
YNRXQBPXUVQHBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)CS(=O)C2=NC3=CC=CC=C3N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


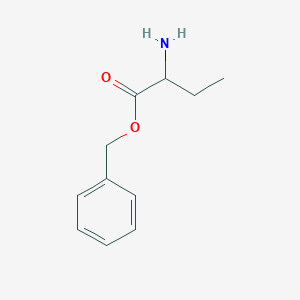
![(2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol](/img/structure/B13408956.png)
![5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide](/img/structure/B13408970.png)
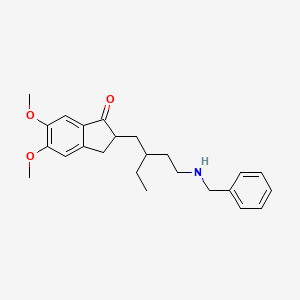


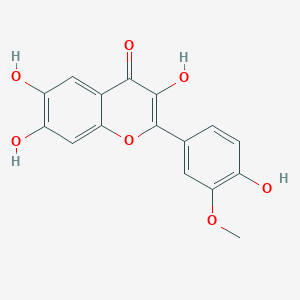
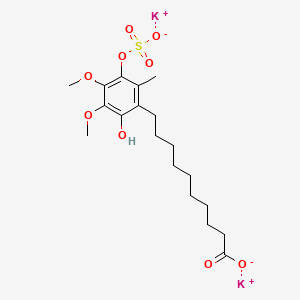

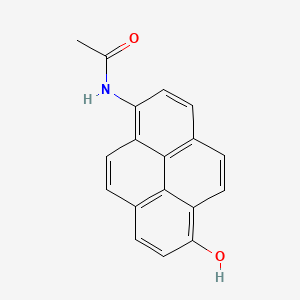
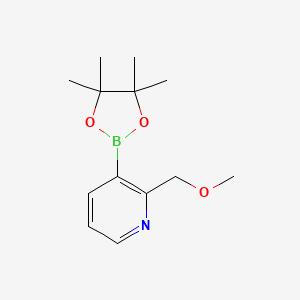
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)
![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)

